(2-Ethoxycyclopropyl)methanol

Description

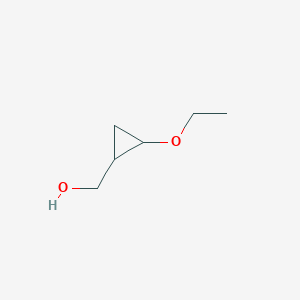

(2-Ethoxycyclopropyl)methanol is an organooxygen compound featuring a cyclopropane ring substituted with an ethoxy group at the 2-position and a hydroxymethyl (-CH₂OH) group.

Properties

IUPAC Name |

(2-ethoxycyclopropyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-3-5(6)4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNDKHCCQHYPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxycyclopropyl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are selected to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxycyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol derivative.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of (2-ethoxycyclopropyl)carboxylic acid.

Reduction: Formation of this compound.

Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

(2-Ethoxycyclopropyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxycyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the strain in the cyclopropane ring and the electronic effects of the ethoxy and hydroxymethyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-Methylcyclopropyl)ethanol (CAS 19687-04-8)

- Structure: A cyclopropane ring with a methyl substituent and a two-carbon ethanol chain.

- Key Differences: The methyl group on the cyclopropane in 2-(1-methylcyclopropyl)ethanol reduces ring strain compared to the ethoxy group in (2-Ethoxycyclopropyl)methanol. The hydroxyl group in this compound is directly attached to the cyclopropane, whereas in 2-(1-methylcyclopropyl)ethanol, it is separated by a methylene (-CH₂-) group. This affects solubility and hydrogen-bonding capacity.

- Applications : Used in asymmetric synthesis due to its stereochemical rigidity .

rac-((1R,2R)-2-Ethoxycyclopropyl)(4-hydroxy-4-methylpiperidin-1-yl)methanone

- Structure: Shares the 2-ethoxycyclopropyl moiety but replaces the hydroxymethyl group with a methanone linked to a piperidin-ol.

- Key Differences: The ketone group increases electrophilicity, enabling nucleophilic additions absent in this compound. Rotameric/conformational complexity observed in NMR due to restricted rotation around the ketone-piperidine bond .

- Applications: Potential as a bioactive intermediate in medicinal chemistry .

Dipropylene Glycol Ethyl Ether (DPE, CAS 30025-38-8)

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges: Cyclopropane-containing alcohols like this compound may exhibit stereochemical instability during synthesis, as seen in related compounds with rotameric behavior .

- Thermodynamic Stability: The ethoxy group in this compound likely increases ring strain compared to methyl-substituted analogs, favoring ring-opening reactions under acidic conditions .

- Industrial Relevance : Glycol ethers (e.g., DPE) outperform cyclopropane alcohols in solvent applications due to superior miscibility, but the latter may offer niche uses in asymmetric catalysis .

Biological Activity

(2-Ethoxycyclopropyl)methanol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- InChI Key : FLNDKHCCQHYPRZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can act as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions within biological systems. Its reactivity is influenced by the strain in the cyclopropane ring and the electronic effects of the ethoxy and hydroxymethyl groups, which may facilitate interactions with enzymes or receptors.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promising results against various bacterial strains.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones, suggesting its potential use as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity Studies

Research conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate a potential for further development as a chemotherapeutic agent.

Enzyme Inhibition

A recent study focused on the inhibition of cytochrome P450 enzymes by this compound. The compound was found to effectively inhibit specific isoforms, which are crucial in drug metabolism.

| Enzyme | Inhibition (%) |

|---|---|

| CYP3A4 | 70 |

| CYP2D6 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.